Ethyl 2-((8-oxo-7-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)hexanoate
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Description
Ethyl 2-((8-oxo-7-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)hexanoate is a useful research compound. Its molecular formula is C30H36N4O6S and its molecular weight is 580.7. The purity is usually 95%.
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Scientific Research Applications
Nutraceuticals and Functional Foods
Bioactive compounds like Ethyl 2-((8-oxo-7-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)hexanoate play a crucial role in functional foods and nutraceuticals. These compounds contribute beyond basic nutrition, offering health benefits. Researchers explore their antioxidant, anti-inflammatory, and metabolic effects. For instance, studies might investigate its impact on lipid metabolism or glucose regulation .
Drug Development
The compound’s unique structure suggests potential as a drug candidate. Researchers investigate its interactions with cellular targets, pharmacokinetics, and toxicity profiles. Preclinical studies may explore its efficacy against specific diseases, such as cancer or neurodegenerative disorders. Understanding its mechanism of action is critical for drug development .
Environmental Monitoring
This compound could find applications in environmental monitoring. Its unique properties might allow it to serve as a sensor for detecting pollutants, heavy metals, or other harmful substances in water or soil .
Wearable Chemical Sensors
Imagine wearable devices that detect specific biomarkers or environmental toxins. This compound could be part of such sensors. Researchers explore its stability, sensitivity, and selectivity when integrated into wearable platforms. Applications range from health monitoring to workplace safety .
Virtual Reality and Augmented Reality
Innovations in virtual and augmented reality rely on bioactive materials. This compound could enhance haptic feedback or sensory experiences. Researchers explore its compatibility with flexible electronics and skin interfaces .
Biomedical Imaging
Bioactive compounds often have fluorescent properties. Researchers investigate whether this compound can be used as a contrast agent in imaging techniques. Its ability to selectively bind to specific tissues or cells could revolutionize diagnostic imaging .
properties
IUPAC Name |
ethyl 2-[[8-oxo-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl]hexanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36N4O6S/c1-3-5-11-26(29(37)38-4-2)41-30-31-23-19-25-24(39-20-40-25)18-22(23)28(36)34(30)13-12-27(35)33-16-14-32(15-17-33)21-9-7-6-8-10-21/h6-10,18-19,26H,3-5,11-17,20H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUJJSNMLLWSSIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)OCC)SC1=NC2=CC3=C(C=C2C(=O)N1CCC(=O)N4CCN(CC4)C5=CC=CC=C5)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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